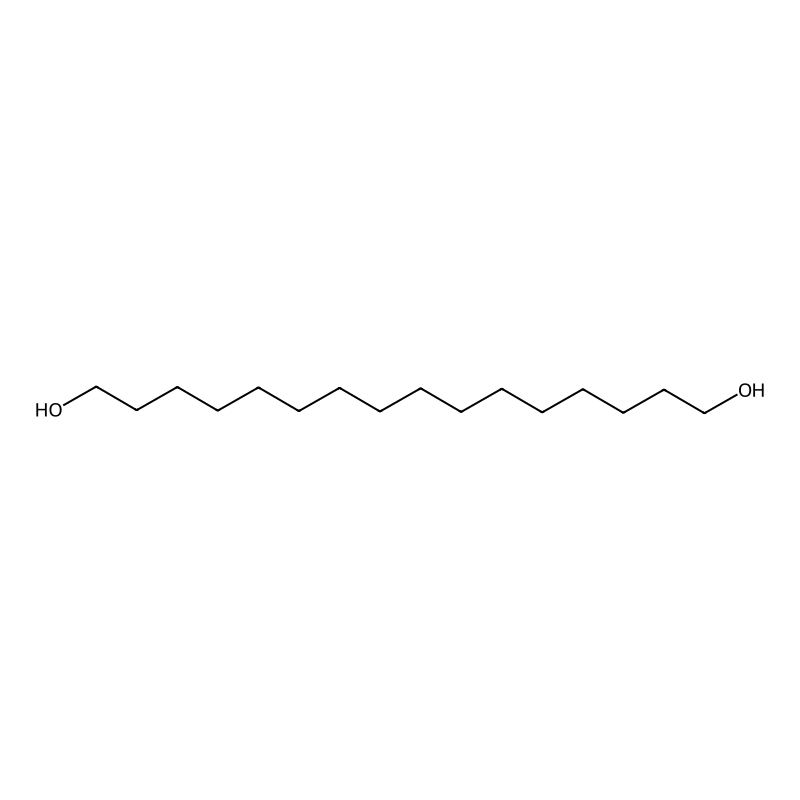

1,16-Hexadecanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,16-Hexadecanediol, also known as hexadecane-1,16-diol, is a long-chain saturated fatty alcohol with the molecular formula and a molecular weight of approximately 258.44 g/mol. This compound features two hydroxyl groups (-OH) located at the first and sixteenth carbon positions of the hexadecane chain. It appears as a colorless, waxy solid that is insoluble in water but soluble in organic solvents, which contributes to its amphiphilic properties—allowing it to interact with both hydrophilic and hydrophobic substances .

1,16-Hexadecanediol is naturally occurring in plants, particularly in Arabidopsis thaliana, where it plays a role in various metabolic processes . Its structure enables it to engage favorably with biological membranes, making it a subject of interest in biochemical research.

- Mps1 MAP Kinase Pathway Activation: Research indicates 1,16-Hexadecanediol might activate the Mps1 MAP kinase pathway, potentially involved in cell cycle regulation [].

- Interaction with Photosynthetic Pigments: Studies suggest 1,16-Hexadecanediol may accumulate chlorophyll c monoester, a pigment essential for photosynthesis [].

Mps1 MAP Kinase Pathway Activation

One area of research exploring 1,16-hexadecanediol is its ability to activate the Mps1 MAP kinase pathway. This pathway is crucial for regulating cell division and maintaining genomic stability . Studies have shown that 1,16-hexadecanediol treatment can induce Mps1 kinase activity, potentially offering insights into cell cycle regulation and its potential role in therapeutic development .

Studying Chlorophyll Biosynthesis

Another research application of 1,16-hexadecanediol involves studying chlorophyll biosynthesis. Chlorophyll is the pigment responsible for the green color in plants and plays a vital role in photosynthesis. Researchers have utilized 1,16-hexadecanediol to accumulate bacteriochlorophyll c (BChl c), a type of chlorophyll found in certain bacteria, by forming monoesterified conjugates. This allows for further investigation of the BChl c biosynthesis pathway and its function .

Additional Research Areas

In chemical synthesis, 1,16-hexadecanediol has been utilized as a reactant in several reactions. Notably, it can undergo oxymercuration-demercuration when reacted with hexadecene to facilitate the addition of water across double bonds. Additionally, it can react with potassium iodide to produce 1,16-diiodohexadecane. This compound has also been involved in the synthesis of radio-labeled compounds for research purposes.

Research indicates that 1,16-hexadecanediol can activate the Mps1 mitogen-activated protein kinase pathway, which is crucial for regulating cell division and maintaining genomic stability. Furthermore, it has been studied for its role in chlorophyll biosynthesis, particularly in accumulating bacteriochlorophyll c through monoesterification. These findings suggest potential therapeutic applications related to cell cycle regulation and metabolic pathways.

This compound finds diverse applications across several industries:

- Cosmetics and Personal Care: Used as an emollient and emulsifier in skin and hair care products.

- Pharmaceuticals: Acts as a lubricant and stabilizer in various formulations.

- Industrial Uses: Serves as a surfactant in cleaning products and other formulations due to its amphiphilic nature .

- Research: Utilized in studies related to cell biology and chlorophyll biosynthesis.

Studies have explored the interactions of 1,16-hexadecanediol with biological membranes and its role in activating specific signaling pathways. Its ability to form hydrogen bonds due to hydroxyl groups allows for significant interactions with polar molecules while maintaining compatibility with non-polar environments due to its long hydrocarbon chain. This duality makes it an interesting candidate for further research into drug delivery systems and membrane dynamics.

Several compounds share structural similarities with 1,16-hexadecanediol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Hexadecanol | C₁₆H₃₄O | Primary alcohol; commonly used as an emollient. |

| 1,2-Hexadecanediol | C₁₆H₃₄O₂ | Contains hydroxyl groups at positions 1 and 2; used in polymer chemistry. |

| 1-Octadecanol | C₁₈H₃₈O | Longer chain; used primarily in cosmetics and lubricants. |

| Hexadecane | C₁₆H₃₄ | Saturated alkane; serves as a base for fatty alcohols. |

While all these compounds are fatty alcohols or diols with long hydrocarbon chains, 1,16-hexadecanediol's unique positioning of hydroxyl groups at both ends distinguishes it from others, impacting its solubility and interaction properties significantly .

Catalytic Oxidation Routes from n-Alkanes

The catalytic oxidation of n-hexadecane represents the most direct synthetic approach to 1,16-hexadecanediol production. This methodology involves the selective terminal oxidation of saturated hydrocarbon chains using various catalyst systems and oxidizing agents [6] [7].

Transition Metal Catalyzed Systems

Cobalt-Based Catalytic Systems

Cobalt-based organometallic catalysts have demonstrated significant potential for alkane oxidation reactions. Research indicates that cobalt organometallics can promote the initial oxidation of n-hexadecane, shifting reaction temperatures from 210°C to 172°C [6]. The catalytic mechanism involves the formation of alkyl radicals through hydrogen abstraction, followed by oxygen insertion to form hydroxyl groups [8]. The cobalt-catalyzed system operates through a concerted metalation-deprotonation mechanism, with the metal center facilitating both carbon-hydrogen bond activation and subsequent hydroxylation [8].

Iron and Copper Catalytic Approaches

Iron-based catalysts have shown effectiveness in direct oxidative alkylation and hydroxylation reactions under mild conditions [9]. These systems employ molecular oxygen as the terminal oxidant and operate under ligand-free and base-free conditions, producing only water as a byproduct [9]. Copper-based organometallics demonstrate similar activity, with onset temperatures for exothermic reactions shifting to 181°C compared to uncatalyzed processes [6].

Ruthenium-Catalyzed Oxidation Systems

Ruthenium complexes catalyze the oxidation of alkanes with tert-butyl hydroperoxide and peracetic acid, producing corresponding ketones and alcohols with high efficiency at room temperature [10] [11]. The ruthenium-catalyzed oxidation of cyclohexane with peracetic acid in trifluoroacetic acid achieved 90% conversion with 90% selectivity [11]. These catalytic systems involve oxo-ruthenium species as key intermediates, providing mechanistic insight into the oxidation pathway [10].

Palladium-Catalyzed Oxidation Methodologies

Palladium-catalyzed direct oxidation systems utilize molecular oxygen as the sole oxidant for alkene dihydroxylation and oxidative cleavage reactions [12]. Novel environmentally benign methods demonstrate broad substrate scope, allowing oxidation of monosubstituted aromatic and aliphatic terminal alkenes, 1,2-disubstituted, and 1,1-disubstituted olefins [12]. The palladium-catalyzed dioxygenation process employs catalytic nitrite to enable carbon-oxygen bond-forming reductive elimination from unstable alkyl palladium intermediates, achieving yields up to 94% [13].

Process Parameters and Optimization

The oxidation of n-hexadecane follows established kinetic mechanisms for long-chain alkane oxidation. Detailed chemical kinetic reaction mechanisms have been developed for n-alkanes from n-octane to n-hexadecane, incorporating both high-temperature and low-temperature reaction pathways [7]. The consumption of n-hexadecane occurs primarily through hydrogen abstraction by hydroxyl and hydrogen radicals, with unimolecular initiations becoming significant at temperatures above 1200 K [14].

| Catalyst System | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cobalt Organometallic | 172 | - | - | [6] |

| Copper Organometallic | 181 | - | - | [6] |

| Iron Organometallic | 190 | - | - | [6] |

| Ruthenium with Peracetic Acid | 25 | 90 | 90 | [11] |

| Palladium with Nitrite | - | - | 94 | [13] |

Biocatalytic Synthesis Using Engineered Enzyme Systems

Cytochrome P450 Engineering for Alkane Hydroxylation

Engineered cytochrome P450 systems represent a promising biocatalytic approach for selective alkane hydroxylation. Cytochrome P450 BM-3 from Bacillus megaterium has been engineered using directed evolution and site-directed mutagenesis to hydroxylate linear alkanes with high regio- and enantioselectivity [15] [16]. The engineered variants demonstrate remarkable activity, with rates up to 400 min⁻¹ and support for thousands of product turnovers [16].

The BM-3 variant 9-10A-A328V hydroxylates octane at the 2-position to form S-2-octanol with 40% enantiomeric excess, while variant 1-12G produces R-2-alcohols with 40-55% enantiomeric excess [16]. These biocatalysts retain their selectivity in whole-cell biotransformations with Escherichia coli, where the engineered P450s can be expressed at high levels with endogenous cofactor supply [16].

Long-Chain Alkane Monooxygenases

Long-chain alkane monooxygenase (LadA) utilizes a terminal oxidation pathway for converting long-chain alkanes up to at least C₃₆ to corresponding primary alcohols [17] [18]. The enzyme from thermophilic Geobacillus thermodenitrificans NG80-2 employs flavin mononucleotide as a coenzyme and operates through an acknowledged flavoprotein monooxygenase mechanism [17] [18]. The crystal structure reveals a hydrophobic cavity that provides both a hydrogen-bond donor for catalysis and a solvent-free environment to stabilize the C4a-hydroperoxyflavin intermediate [18].

Fungal Peroxygenase Systems

Heme-thiolate peroxygenases demonstrate capability for terminal hydroxylation of n-alkanes using hydrogen peroxide as the sole cosubstrate [19]. These enzymes catalyze a cascade of mono- and di-terminal oxidations from long-chain n-alkanes to carboxylic acids [19]. The conversion of dodecane yields dodecanoic acid, 12-hydroxydodecanoic acid, and 1,12-dodecanedioic acids, with simultaneous oxygenation at other hydrocarbon chain positions [19].

Microbial Whole-Cell Systems

Yeast Torulopsis gropengiesseri converts long-chain alkanes into glycolipids incorporating oxidized alkane derivatives [20] [21]. The major metabolic pathway involves formation of alkan-1-ols, subsequently dehydrogenated to corresponding alkanoic acids [20]. These acids undergo either β-oxidation or hydroxylation to produce ω-hydroxy-acids and ω-1-hydroxy-acids through stereospecific hydroxylation [20].

The chain length of alkanoic acids determines the predominant reaction pathway and hydroxylation position. Both ω- and ω-1-hydroxylations demonstrate optimal efficiency when the hydroxylation site and carboxyl group are separated by fourteen methylene groups [20].

Engineered Biosynthetic Pathways

Recent advances in metabolic engineering have enabled the biosynthesis of structurally diverse diols through expanded amino acid metabolism [22]. A general biosynthetic platform combines oxidative and reductive hydroxyl group formation through four consecutive reactions: amino acid hydroxylase, L-amino acid deaminase, α-keto acid decarboxylase, and aldehyde reductase [22]. This approach has successfully produced ten C₃-C₅ diols in Escherichia coli, including six compounds not previously synthesized biologically [22].

Large-Scale Manufacturing Processes and Optimization Strategies

Industrial Production Methodologies

Large-scale production of 1,16-hexadecanediol typically involves oxidation processes optimized for industrial implementation. The synthesis commonly employs hexadecane oxidation with hydrogen peroxide in the presence of catalysts at elevated temperatures . Industrial production methods utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and yield .

Process Intensification and Continuous Flow Technology

Continuous flow technology offers significant advantages for oxidation processes, particularly regarding safety and process control [24] [25]. The reduced reactor volumes inherent to flow systems minimize risks associated with hazardous reagents while providing superior heat transfer control for exothermic oxidation reactions [25]. Process intensification not only reduces reaction volumes but also enables precise control over reaction conditions [24].

Automated optimization of multistep, multiphase continuous flow processes has demonstrated effectiveness in integrating solid catalysts and maintaining high yields over extended operating periods [26]. A study examining a two-step oxidation process achieved optimization through only 12 experiments in the telescoped approach, compared to 20 experiments required for sequential optimization [26].

Catalyst Recycling and Process Economics

The economics of large-scale diol production depend significantly on catalyst recycling and process optimization. Cobalt oxide catalyst recycling has been demonstrated using hydrogen reduction, achieving efficient recovery of metallic cobalt while avoiding carbon dioxide emissions [27]. The reduction process occurs in two distinct steps: cobalt(III) reduction to cobalt(II), followed by reduction to metallic cobalt [27].

Market Analysis and Production Scale

The global 1,16-hexadecanediol market was valued at 200 million USD in 2024, with forecasted growth at a compound annual growth rate of 6.5% from 2026 to 2033 [28]. Industrial manufacturers report capabilities spanning from gram-level laboratory requirements to hundred-ton commercial production scales [29]. Professional manufacturing facilities include research and development laboratories, pilot platforms, and large-scale production workshops meeting global customer audit requirements [29].

Quality Control and Process Optimization

Industrial production processes employ Design of Experiments approaches and Process Analytical Technology for process understanding and control [24]. These methodologies support Quality by Design objectives through well-defined measurement and understanding of process variables affecting critical quality attributes and product yield [24]. Scale-up activities encompass investigation of potential process hazards, reaction kinetics and thermodynamics understanding, impurity identification and characterization, and mixing and mass transfer studies [24].

| Production Scale | Manufacturing Capability | Quality Standards | Reference |

|---|---|---|---|

| Laboratory (gram level) | Research and development | Certificate of Analysis | [29] |

| Pilot Scale | Process development | Audit compliance | [29] |

| Commercial (hundred tons) | Large-scale production | Global standards | [29] |

| Market Value (2024) | 200 million USD | - | [28] |

| Growth Rate (2026-2033) | 6.5% CAGR | - | [28] |

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry studies of 1,16-hexadecanediol reveal distinct thermal behavior characteristic of long-chain alpha,omega-diols [1] [2]. The compound exhibits a well-defined melting transition with an enthalpy of fusion of 64.2 kilojoules per mole at a fusion temperature of 365.4 Kelvin [1] [2]. This thermal behavior is consistent with the crystalline nature of the compound and its ability to form ordered hydrogen-bonded structures in the solid state.

The melting point range of 1,16-hexadecanediol is consistently reported between 91-94 degrees Celsius across multiple sources [3] [4] [5] [6], indicating good reproducibility of this thermal parameter. Commercial suppliers typically specify melting points within this range, with variations attributable to purity differences and measurement conditions [5] [7].

Thermogravimetric Analysis Characteristics

Thermogravimetric analysis reveals that 1,16-hexadecanediol demonstrates thermal stability up to elevated temperatures before decomposition [8]. The compound shows minimal weight loss at lower temperatures, indicating absence of significant volatile impurities or bound water molecules. The thermal decomposition pattern follows typical behavior for long-chain diols, with gradual mass loss beginning at temperatures well above the melting point.

Phase Transition Behavior

1,16-hexadecanediol exhibits solid-to-solid phase transitions characteristic of long-chain alpha,omega-diols [9] [10]. These transitions are observable through differential scanning calorimetry and represent changes in crystal packing arrangements as temperature increases. The phase behavior is influenced by the interplay between hydrogen bonding interactions and van der Waals forces along the long hydrocarbon chain [11] [12].

The odd-even effect commonly observed in alpha,omega-diols is evident in the thermal properties of 1,16-hexadecanediol, where compounds with even numbers of carbon atoms typically exhibit higher melting points and enthalpies of fusion compared to their odd-numbered counterparts [11] [12].

Solubility Parameters and Partition Coefficients

Water Solubility Characteristics

1,16-hexadecanediol demonstrates extremely low water solubility, with calculated values indicating a logarithmic water solubility of -5.05 moles per liter [13]. This poor aqueous solubility is attributed to the long hydrophobic alkyl chain that dominates the molecular structure, despite the presence of two terminal hydroxyl groups. The compound is characterized as essentially insoluble in water under standard conditions .

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (LogP) for 1,16-hexadecanediol ranges from 4.432 to 5.25, depending on the calculation method employed [13] [15]. This high partition coefficient indicates strong preference for organic phases over aqueous phases, consistent with the amphiphilic nature of the molecule. The variation in reported values reflects differences in computational approaches, with the Crippen method yielding 4.432 [13] while other sources report values up to 5.25 [3].

Organic Solvent Solubility

1,16-hexadecanediol shows good solubility in organic solvents, particularly when heated. The compound exhibits almost transparent solubility in hot methanol [16] [17], indicating favorable interactions with polar organic solvents at elevated temperatures. This solubility behavior is consistent with the compound's ability to form hydrogen bonds with protic solvents while maintaining compatibility with the organic phase through its long alkyl chain.

The general solubility pattern follows the principle of "like dissolves like," where the compound dissolves readily in non-polar and moderately polar organic solvents but remains poorly soluble in highly polar solvents like water .

Surface Tension and Colloidal Properties

Amphiphilic Properties and Self-Assembly

1,16-hexadecanediol exhibits amphiphilic properties due to its dual nature, possessing both hydrophilic hydroxyl groups at the terminal positions and a long hydrophobic alkyl chain . This structural arrangement enables the compound to interact with both polar and non-polar substances, making it suitable for applications requiring interfacial activity.

The molecular structure allows for self-assembly behavior in appropriate solvent systems, where molecules can organize into ordered arrangements through hydrogen bonding between hydroxyl groups and hydrophobic interactions between alkyl chains [18]. Molecular dynamics simulations have shown that 1,16-hexadecanediol exhibits specific diffusional behavior and conformational preferences that influence its assembly characteristics [18].

Interfacial Behavior

The surface-active properties of 1,16-hexadecanediol stem from its ability to orient at interfaces with the hydroxyl groups directed toward polar phases and the alkyl chain extending into non-polar phases. This orientation reduces surface tension by minimizing unfavorable interactions between dissimilar phases.

Studies on related hexadecane systems have demonstrated the importance of chain length and terminal functionality in determining interfacial properties [19] [20] [21]. The presence of hydroxyl groups at both ends of the carbon chain provides 1,16-hexadecanediol with enhanced hydrogen bonding capability compared to mono-functional analogs.

Colloidal System Formation

In appropriate solvent mixtures, 1,16-hexadecanediol can participate in the formation of colloidal systems through self-assembly processes. The compound's ability to form hydrogen bonds combined with its long hydrophobic chain enables participation in various supramolecular structures [22] [23].

The colloidal properties are influenced by solvent composition, temperature, and concentration. In mixed solvent systems, the compound may exhibit phase separation behavior or form organized assemblies depending on the balance between hydrophobic and hydrophilic interactions [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7735-42-4